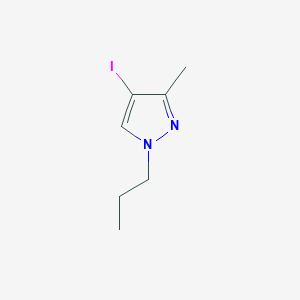
4-Iodo-3-methyl-1-propyl-1H-pyrazole
概要
説明
4-Iodo-3-methyl-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom at the 4-position, a methyl group at the 3-position, and a propyl group at the 1-position makes this compound unique. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.
作用機序
Target of Action
It is known that pyrazole derivatives can interact with various enzymes such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in various biological processes, including metabolism and signal transduction.
Mode of Action
For instance, they can inhibit the activity of enzymes, modulate signal transduction pathways, or interfere with the synthesis of essential biomolecules .
Result of Action
Based on the known effects of similar pyrazole derivatives, it can be inferred that this compound may exert various biological effects, potentially including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The action, efficacy, and stability of 4-Iodo-3-methyl-1-propyl-1H-pyrazole can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, it is known that 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide .
生化学分析
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by iodination. The reaction typically proceeds as follows:
Cyclocondensation: Hydrazine reacts with a suitable carbonyl compound (such as a diketone) to form the pyrazole ring.
Iodination: The resulting pyrazole is then treated with iodine in the presence of a base (such as sodium hydroxide) to introduce the iodine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and preparing the starting materials, such as hydrazine and the carbonyl compound.
Reaction Optimization: Optimizing reaction conditions, including temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Purifying the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Iodo-3-methyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with altered oxidation states.
科学的研究の応用
4-Iodo-3-methyl-1-propyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Agrochemistry: Employed in the development of agrochemicals, such as herbicides and fungicides.
Material Science: Utilized in the synthesis of functional materials, including dyes and polymers.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes for catalytic and other applications.
類似化合物との比較
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position.
3-Iodo-4-methyl-1H-pyrazole: Similar structure but with the iodine atom at the 3-position and no propyl group.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Similar structure but with a trifluoromethyl group at the 3-position.
Uniqueness
4-Iodo-3-methyl-1-propyl-1H-pyrazole is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 1-position and the iodine atom at the 4-position provides distinct properties compared to other pyrazole derivatives.
特性
IUPAC Name |
4-iodo-3-methyl-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLRSOADANACRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283327 | |
| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-24-7 | |
| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


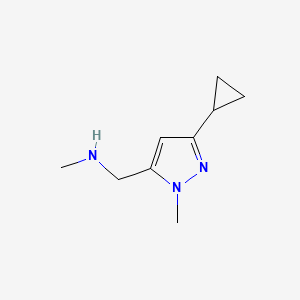
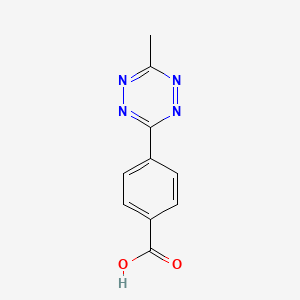
![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B3047057.png)
![5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B3047059.png)
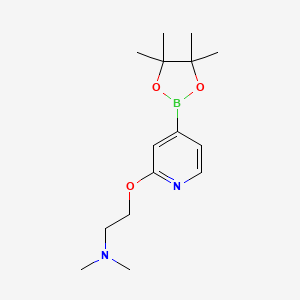
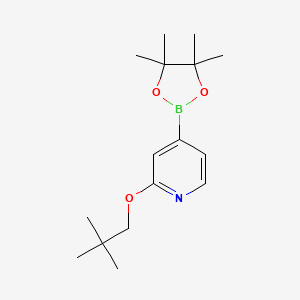
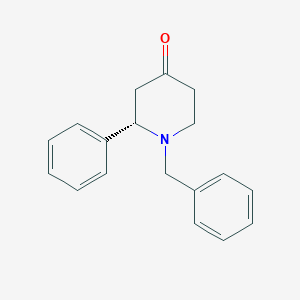
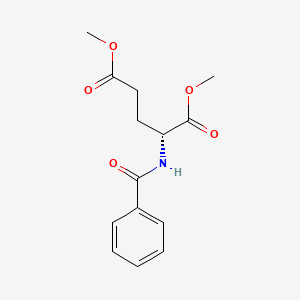

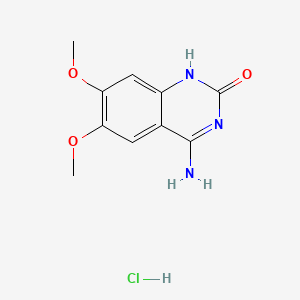
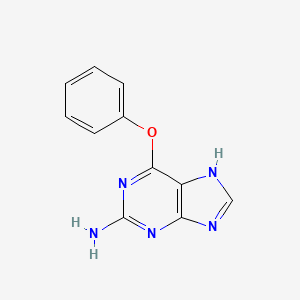
![2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B3047071.png)
![4-Fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B3047072.png)

